molecular formula C14H18N2O2S B353172 5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione CAS No. 1048675-80-4

5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione

Cat. No.: B353172
CAS No.: 1048675-80-4
M. Wt: 278.37g/mol
InChI Key: FKGIPKROYBJEFG-UHFFFAOYSA-N
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Description

5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with an isopropyl group and an amino group attached to a 2,4-dimethylphenyl moiety. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione typically involves the reaction of 2,4-dimethylaniline with isopropyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable base, such as sodium hydroxide, to yield the desired thiazolidinedione compound. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring, altering its biological activity.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating the metabolic pathway it controls.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione with a similar structure but different pharmacological profile.

Uniqueness

5-((2,4-Dimethylphenyl)amino)-3-isopropylthiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

5-(2,4-dimethylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-8(2)16-13(17)12(19-14(16)18)15-11-6-5-9(3)7-10(11)4/h5-8,12,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGIPKROYBJEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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